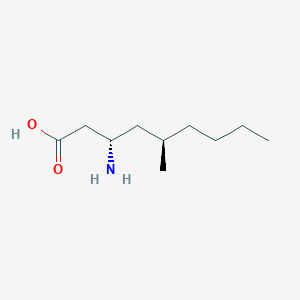

(3s,5r)-3-Amino-5-methylnonanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

610300-20-4 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

(3S,5R)-3-amino-5-methylnonanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-8(2)6-9(11)7-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |

InChI Key |

XKWDZEJCUWTBOM-BDAKNGLRSA-N |

Isomeric SMILES |

CCCC[C@@H](C)C[C@@H](CC(=O)O)N |

Canonical SMILES |

CCCCC(C)CC(CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3s,5r 3 Amino 5 Methylnonanoic Acid

Stereoselective Synthesis Methodologies

Stereoselective synthesis is paramount for producing single-enantiomer pharmaceuticals. Methodologies are broadly categorized into diastereoselective and enantioselective approaches, both of which have been successfully applied to the synthesis of β-amino acids and their derivatives.

Diastereoselective strategies involve the use of a chiral influence, such as a chiral auxiliary, to control the formation of new stereocenters, leading to diastereomeric products that can be separated.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. One common strategy involves the Michael addition of a chiral nucleophile to an α,β-unsaturated acceptor. For instance, the addition of a chiral Ni(II) complex, which acts as a chiral equivalent of a nucleophilic glycine, to an α,β-unsaturated carbonyl compound can establish new stereocenters with high diastereoselectivity. nih.gov These reactions can proceed at room temperature with excellent chemical yields and diastereomeric excess often exceeding 98%. nih.gov

Another approach is the diastereoselective enolate hydroxylation. In a synthesis of a related hydroxypiperazic acid, a chiral synthon derived from D-glutamic acid was used. nsf.gov The regioselective formation of a lithium dianion enolate, followed by reaction with an electrophilic hydroxylating agent like a Davis' oxaziridine, resulted in the formation of the desired product as a single diastereomer. nsf.gov The stereochemical outcome is rationalized by the pseudoequatorial approach of the electrophile onto a highly coordinated enolate. nsf.gov After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered. nih.gov

| Method | Chiral Influence | Key Transformation | Stereoselectivity |

| Asymmetric Michael Addition | Ni(II) complex with (S)-BPB ligand | Addition to (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones | >98% de nih.gov |

| Diastereoselective Hydroxylation | D-glutamate derived synthon | Enolate hydroxylation with Davis' oxaziridine | High anti-selectivity (single detectable diastereomer) nsf.gov |

Enzymatic resolution is a powerful diastereoselective technique that exploits the stereospecificity of enzymes to differentiate between enantiomers or diastereomers of a racemic mixture. Lipases are frequently used for the kinetic resolution of racemic esters through selective hydrolysis. nih.gov Amano Lipase (B570770) PS, derived from Burkholderia cepacia (formerly Pseudomonas cepacia), is a versatile and widely used enzyme for such transformations. polimi.itsigmaaldrich.comsigmaaldrich.com

In a typical kinetic resolution for a β-amino acid precursor, a racemic ester is subjected to hydrolysis by the lipase in an aqueous medium. nih.gov The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the L-amino acid ester) at a much faster rate, leaving the other enantiomer (D-amino acid ester) unreacted. nih.gov This process allows for the separation of the resulting acid from the unreacted ester, yielding two enantiomerically enriched products. Lipase PS has demonstrated high reactivity and selectivity in these resolutions. nih.gov The efficiency of the hydrolysis can be influenced by the choice of organic solvent when used as a co-solvent with water. researchgate.net

For the synthesis of a chiral amine precursor to the drug Ivabradine, Lipase PS from Pseudomonas cepacia was used to resolve an ester intermediate. polimi.it The enzyme selectively acylated the (S)-enantiomer of the corresponding alcohol, achieving high conversion and enantiomeric ratio. polimi.it This biocatalytic approach offers the advantage of mild reaction conditions, often at room temperature and in water, making it a sustainable method for obtaining enantiopure intermediates. polimi.it

| Enzyme | Substrate Type | Reaction | Selectivity |

| Amano Lipase PS | Racemic amino acid esters | Hydrolysis | Selectively hydrolyzes L-amino acid esters nih.gov |

| Lipase PS (Pseudomonas cepacia) | Racemic alcohol (ester precursor) | Acylation | Preferential acylation of the (S)-enantiomer polimi.it |

Enantioselective methods utilize chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other directly from an achiral substrate, avoiding the need for separation of diastereomers.

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters. This reaction involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral transition metal catalyst. Ruthenium complexes containing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the hydrogenation of various functional groups, including olefins and ketones. acs.orgacs.org

A prominent application of this strategy is found in the synthesis of Pregabalin (B1679071) ((S)-(+)-3-aminomethyl-5-methylhexanoic acid), a structural analog of (3S,5R)-3-Amino-5-methylnonanoic acid. amazonaws.comnih.gov In one synthesis, the key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.gov Using a rhodium catalyst with the Me-DuPHOS ligand, the desired (S)-enantiomer of the corresponding cyano-ester was obtained in very high enantiomeric excess (ee). nih.gov Subsequent reduction of the nitrile group yielded the final β-amino acid. nih.gov

The mechanism of Ru-BINAP catalyzed hydrogenation of α-(acylamino)acrylic esters proceeds through a monohydride pathway, where migratory insertion into an enamide-RuH complex leads to a metallacycle intermediate. acs.org The turnover-limiting step is often the hydrogenolysis of this intermediate. acs.org For ketones, the hydrogenation catalyzed by Ru-BINAP/diamine complexes is proposed to occur via a metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the NH2 ligand are transferred to the carbonyl group through a six-membered transition state. acs.org This method is highly effective for a wide range of substrates, achieving excellent enantioselectivity. youtube.com

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |

| Rh-Me-DuPHOS | 3-Cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Very high ee nih.gov |

| Ru(CH₃COO)₂[(S)-BINAP] | α-(Acylamino)acrylic esters | S-enantiomer | >90% ee acs.org |

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | R-phenylethanol | 82% ee acs.org |

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a direct and atom-economical method for forming C-N bonds and synthesizing β-amino compounds. organic-chemistry.org When performed with a chiral catalyst, this reaction can produce enantiomerically enriched β-amino acids and their derivatives. nih.gov

This strategy has been successfully employed in the scalable synthesis of β-amino acids that act as α2δ ligands, the same biological target as this compound. capes.gov.br The two required chiral centers can be introduced through asymmetric Michael and aza-Michael reactions with high diastereoselectivity. capes.gov.br Organocatalysis has emerged as a powerful tool for these transformations. nih.govnih.gov For example, chiral secondary amines, such as imidazolidinones, can activate α,β-unsaturated aldehydes towards enantioselective aza-Michael addition via iminium ion formation. nih.gov Similarly, cinchona alkaloid derivatives have been used to catalyze the addition of nitrogen nucleophiles to enones. nih.gov

The development of these methods provides a powerful pathway for the construction of complex nitrogen-containing molecules from simple precursors. researchgate.netrsc.org The reaction can be designed to control multiple stereocenters in a single step, making it a highly efficient strategy for synthesizing complex targets like this compound. capes.gov.br

| Catalyst Type | Nucleophile | Acceptor | Key Feature |

| Chiral Metallic Complex | Nitrogen Nucleophiles | α,β-Unsaturated Ketones | Highly enantioselective additions nih.gov |

| Organocatalyst (e.g., Cinchona Alkaloid) | Carbamates, Amides | α,β-Unsaturated Ketones | Intramolecular reactions to form heterocycles nih.gov |

| Organocatalyst (e.g., Chiral Secondary Amine) | N-siloxycarbamate | α,β-Unsaturated Aldehydes | Activation via iminium catalysis nih.gov |

Enantioselective Approaches

Biocatalytic Transformations Utilizing Engineered Enzymes (e.g., modified Vibrio fluvialis aminotransferase in related syntheses)

The application of biocatalysis, particularly through the use of engineered enzymes, represents a significant advancement in the synthesis of chiral amines. While specific literature on the direct enzymatic synthesis of this compound is not extensively published, highly relevant research on the synthesis of its close structural analog, imagabalin (B1671733), provides a strong model for potential biocatalytic routes.

Researchers have successfully redesigned the ω-aminotransferase from Vibrio fluvialis (Vfat) to synthesize a key intermediate of imagabalin, (3S,5R)-ethyl 3-amino-5-methyloctanoate. acs.orgnih.gov The wild-type Vfat enzyme initially exhibited extremely low activity for the required transamination of the corresponding β-ketoester, (R)-ethyl 5-methyl 3-oxooctanoate. nih.govacs.org Through a combination of protein engineering strategies, an improved enzyme variant was developed with a remarkable 60-fold increase in the initial reaction velocity. acs.orgacs.org

This optimization was achieved by screening a relatively small number of variants (fewer than 450), which allowed for precise assessment of enzyme performance. acs.org The research also led to the solving of the crystal structures of both the wild-type Vfat and an improved variant, providing critical insights into the residues that govern substrate specificity for β-ketoesters. acs.orgacs.org This work underscores the potential of engineering enzymes like Vfat to create highly efficient and selective biocatalysts for the production of this compound from a suitable keto-acid precursor. The high stereoselectivity of such enzymes is ideal for establishing the desired (3S) configuration at the amino-bearing carbon. nih.gov

Table 1: Engineering of Vibrio fluvialis Aminotransferase (Vfat) for a Related Synthesis This table is based on data from the synthesis of the imagabalin intermediate, (3S,5R)-ethyl 3-amino-5-methyloctanoate.

| Parameter | Wild-Type Vfat | Engineered Vfat Variant |

|---|---|---|

| Target Reaction | Transamination of (R)-ethyl 5-methyl 3-oxooctanoate | Transamination of (R)-ethyl 5-methyl 3-oxooctanoate |

| Initial Activity | Extremely low | 60-fold increase vs. wild-type |

| Engineering Strategy | N/A | Combined protein engineering approaches |

| Variants Screened | N/A | <450 |

| Key Outcome | Identification as a potential but inefficient catalyst | A highly active and selective biocatalyst |

Process Optimization and Scale-Up Investigations

The transition from a laboratory-scale synthesis to a robust, industrial manufacturing process requires significant investigation into process optimization and scale-up.

Development of Scalable Manufacturing Processes

The development of a scalable manufacturing process for α2δ ligands like this compound is driven by the need for economic viability and consistency. nih.gov Initial chemical routes, while sufficient for producing material for clinical trials, often have projected costs that are too high for commercial manufacturing. nih.gov This economic pressure frequently motivates the development of more efficient second-generation processes, such as the biocatalytic routes discussed previously.

Solvent Efficiency and Waste Reduction Principles in Industrial Synthesis

Modern pharmaceutical manufacturing places a strong emphasis on "green chemistry" to minimize environmental impact. A key aspect of this is improving solvent efficiency and reducing waste. In the synthesis of related gabapentinoids, a notable improvement was the replacement of highly toxic and teratogenic solvents like chloroform (B151607) with less hazardous alternatives such as ethyl acetate, methanol (B129727), or isopropanol. researchgate.net This change not only reduces environmental pollution but also mitigates health risks for operators.

General principles applied to reduce waste in complex chemical syntheses are highly relevant here. These include:

Solvent Recycling: Implementing procedures to recover and reuse solvents where possible.

Use of Greener Solvents: Prioritizing solvents with better environmental, health, and safety profiles. For example, cyclopentanone (B42830) has been investigated as a greener alternative to solvents like N,N-dimethylformamide (DMF). nih.gov

Process Intensification: Employing strategies like telescoping and flow chemistry, which inherently reduce solvent volumes for work-ups and purifications. researchgate.netnih.gov

Catalyst Selection: Using recoverable reagents or catalysts to avoid waste from stoichiometric reagents. researchgate.net

Synthesis of Key Chiral Intermediates for this compound

The stereochemistry of the final molecule is dictated by the chirality of its starting materials. Therefore, the efficient synthesis of stereodefined building blocks is paramount.

Preparation of Stereodefined Building Blocks (e.g., (R)-2-methylpentanol derived precursors)

The (5R) stereocenter of the target molecule originates from a chiral precursor. A key and practical approach involves the synthesis of (R)-2-methylpentanol. A highly effective method for this is a biocatalytic kinetic resolution of racemic 2-methylvaleraldehyde. researchgate.net This process utilizes an evolved ketoreductase (KRED) enzyme that selectively reduces the (R)-enantiomer of the aldehyde to the desired (R)-2-methylpentanol with high volumetric productivity and enantioselectivity, leaving the (S)-aldehyde unreacted. researchgate.net This enzymatic approach is noted for being cost-effective, "green," and suitable for manufacturing scale. researchgate.net

Table 2: Biocatalytic Kinetic Resolution for a Key Chiral Precursor

| Parameter | Description |

|---|---|

| Starting Material | Racemic 2-methylvaleraldehyde |

| Biocatalyst | Evolved Ketoreductase (KRED) |

| Process Type | Enantiospecific biocatalytic reduction (Kinetic Resolution) |

| Product | (R)-2-methylpentanol |

| Byproduct | Unreacted (S)-2-methylvaleraldehyde |

| Key Advantages | High volumetric productivity, cost-effective, green process |

Alternative chemical methods for preparing similar chiral alcohols include the boronic ester homologation approach, which allows for precise control over the absolute configuration of newly generated stereogenic centers. nih.gov These methods ensure that the critical chiral fragments are available in high enantiomeric purity for incorporation into the main carbon skeleton of this compound.

Transformations Involving Cyanoester and Hydroxy-acid Intermediates

The stereoselective synthesis of β-amino acids like this compound can be approached through pathways involving cyanoester and hydroxy-acid intermediates. These strategies offer control over the stereochemistry at the C3 and C5 positions.

A plausible synthetic route commencing with a cyanoester intermediate would likely involve an asymmetric Michael addition. For instance, a chiral amine or a chiral catalyst could be employed to induce stereoselectivity in the addition of a nucleophile to a suitable α,β-unsaturated cyanoester. The cyano group can subsequently be reduced to the primary amine, and the ester hydrolyzed to yield the final β-amino acid. While specific literature for this compound is not prevalent, this approach is a well-established method for the synthesis of enantiomerically enriched β-amino acids.

Alternatively, a hydroxy-acid intermediate presents another viable synthetic pathway. The synthesis could begin with a stereoselective reduction of a β-ketoester to afford a chiral β-hydroxyester. This intermediate can then undergo a Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide (B116566) or an azide, followed by deprotection or reduction to furnish the desired amino group with inversion of configuration. Subsequent hydrolysis of the ester would yield this compound. A "hydrogen borrowing" catalytic approach has also been reported for the conversion of β-hydroxy acid esters to β-amino acid esters, representing a waste-free catalytic route. springernature.com

Enzymatic tandem aldol (B89426) addition–transamination reactions have been utilized for the synthesis of γ-hydroxy-α-amino acid derivatives, which could potentially be adapted for β-amino acid synthesis. acs.org

Chemical Transformations and Derivatization Studies of this compound

The functional groups of this compound, the amino group and the carboxylic acid, are amenable to a variety of chemical transformations, allowing for its incorporation into more complex molecules.

Formation of Amino and Carboxyl Derivatives (e.g., esters, amides, benzyloxyamino, acetylamino)

The amino and carboxyl groups of this compound can be readily derivatized to form esters, amides, and N-protected analogues.

Esters: The carboxylic acid moiety can be converted to its corresponding ester, such as a methyl or ethyl ester, through Fischer esterification using the respective alcohol in the presence of an acid catalyst. mdpi.com Alternatively, reagents like trimethylchlorosilane in methanol offer a convenient method for the preparation of amino acid methyl esters. mdpi.com

Amides: The carboxyl group can be activated, for example, by conversion to an acid chloride or by using peptide coupling reagents, and then reacted with an amine to form an amide bond. This is a fundamental transformation for integrating the amino acid into peptide-like structures.

Benzyloxyamino and Acetylamino Derivatives: The amino group can be protected or derivatized through acylation. For instance, reaction with benzyl (B1604629) chloroformate would yield the N-benzyloxycarbonyl (Cbz or Z) protected amino acid. Acetylation of the amino group to form an acetylamino derivative can be achieved using acetyl chloride or acetic anhydride. Enzymatic N-acylation of amino acids has also been explored as a greener alternative to chemical methods. nih.gov Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been resolved through enantioselective N-acylation using Candida antarctica lipase A. researchgate.net

| Derivative Type | Reagents and Conditions |

| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄), Heat |

| Amide | 1. SOCl₂ or Oxalyl Chloride; 2. Amine |

| Benzyloxyamino | Benzyl Chloroformate, Base |

| Acetylamino | Acetyl Chloride or Acetic Anhydride, Base |

Strategies for Incorporating this compound into Complex Molecular Architectures

The unique stereochemistry and structure of this compound make it an attractive building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry.

One primary strategy for its incorporation is through peptide synthesis . By protecting the amino group and activating the carboxyl group, it can be coupled with other amino acids or peptide fragments to create peptidomimetics. nih.gov These modified peptides often exhibit enhanced stability towards enzymatic degradation compared to their natural counterparts. The N-to-C elongation strategy utilizing catalytic peptide thioacid formation and oxidative peptide bond formation is an emerging clean and atom-efficient method for peptide synthesis. nih.gov

Furthermore, this β-amino acid can serve as a scaffold in the design of small molecule inhibitors. For example, a related compound, (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamide, has been synthesized and optimized as a renin inhibitor. nih.gov This highlights the potential of incorporating the (3S,5R)-3-amino-piperidine scaffold, which can be conceptually derived from this compound, into pharmaceutically active compounds. The development of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial candidates further illustrates the utility of β-amino acid scaffolds in drug discovery. nih.gov

Advanced Characterization and Analytical Techniques for 3s,5r 3 Amino 5 Methylnonanoic Acid

High-Resolution Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of (3S,5R)-3-Amino-5-methylnonanoic acid. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI mode)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows the molecule to be ionized directly from a solution into the gas phase, typically with minimal fragmentation.

In positive ESI mode, the compound would be expected to form a protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₂₁NO₂, the exact mass of this compound is 187.1572 g/mol . Therefore, the high-resolution mass spectrum should show a prominent peak corresponding to an m/z value of approximately 188.1645 for the [M+H]⁺ ion.

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern would be generated. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH). Analysis of these fragment ions provides further confirmation of the molecular structure. While specific experimental mass spectrometry data for this compound is scarce, data for a related compound, (S)-3-Amino-5-methylhexanoic acid, shows characteristic fragments that can be extrapolated.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₀H₂₂NO₂⁺ | 188.1645 |

| [M-H₂O+H]⁺ | C₁₀H₂₀N⁺ | 170.1539 |

| [M-NH₃+H]⁺ | C₁₀H₁₉O₂⁺ | 171.1380 |

Note: The m/z values are calculated based on the molecular formula and are for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amino and carboxylic acid groups, as well as its aliphatic hydrocarbon backbone.

The carboxylic acid functional group would give rise to a broad O-H stretching band typically in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The amino group would show N-H stretching vibrations, typically as a medium intensity band (or a pair of bands for a primary amine) in the range of 3300-3500 cm⁻¹. The aliphatic C-H bonds of the methyl and methylene (B1212753) groups would be identified by their stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Amine | N-H stretch | 3300 - 3500 |

| Alkane | C-H stretch | 2850 - 2960 |

| Alkane | C-H bend | 1350 - 1470 |

Note: These are general ranges and the exact positions can vary based on the molecular environment.

Chromatographic Methodologies

Chromatographic techniques are essential for separating this compound from any impurities and for determining its concentration and stereoisomeric purity.

Chiral Separation Techniques for Enantiomeric and Diastereomeric Excess Determination

Since this compound has two chiral centers (at C3 and C5), it can exist as four possible stereoisomers: (3S,5R), (3R,5S), (3S,5S), and (3R,5R). The (3S,5R) and (3R,5S) isomers are enantiomers of each other, as are the (3S,5S) and (3R,5R) isomers. The relationship between any other pair is diastereomeric. libretexts.org The separation of these stereoisomers is crucial for determining the enantiomeric and diastereomeric excess of the target compound.

This separation can be achieved using chiral chromatography. nih.gov This involves either a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are designed to have specific interactions with one stereoisomer over another, leading to different retention times and thus separation. Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column. nih.gov The choice of the chiral column or derivatization agent is highly specific to the analyte and often requires methodological development. Techniques like chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) are powerful tools for achieving these challenging separations. nih.gov

Computational and Theoretical Investigations of 3s,5r 3 Amino 5 Methylnonanoic Acid

Quantum Mechanical Studies on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the most stable three-dimensional arrangement of atoms (the molecular geometry) and the distribution of electrons within the molecule (the electronic structure).

Electronic structure analysis, including the calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps, provides insights into the molecule's reactivity. The amino group is expected to be a primary site for protonation and nucleophilic attack, while the carboxylic acid group is the site of deprotonation and electrophilic interaction. The distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom, highlighting the polar regions of the molecule.

Table 1: Predicted Atomic Charges for Key Atoms in (3S,5R)-3-Amino-5-methylnonanoic Acid (Note: These are representative values based on typical quantum mechanical calculations for similar functional groups and may vary depending on the specific computational method and basis set used.)

| Atom | Predicted Partial Charge (e) |

| Oxygen (Carboxyl, C=O) | -0.65 |

| Oxygen (Carboxyl, C-OH) | -0.75 |

| Nitrogen (Amino) | -0.90 |

| Carbon (Carboxyl) | +0.70 |

| Carbon (alpha to COOH) | -0.20 |

| Carbon (C3, with Amino) | +0.10 |

| Carbon (C5, with Methyl) | -0.15 |

Molecular Modeling and Conformational Analysis for Conformational Landscapes

Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt numerous conformations in space. Molecular modeling techniques, particularly molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape and identify low-energy, stable conformations.

Conformational analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, where the valleys represent stable conformers. For this molecule, key rotations would be around the C-C bonds of the nonanoic acid backbone. The presence of the amino and methyl groups creates steric hindrance that restricts the available conformational space.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations in a simulated solvent environment. These simulations help in understanding the flexibility of the molecule and the predominant shapes it adopts in solution, which is crucial for predicting its biological activity.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. At the molecular level, this involves identifying the key structural features—pharmacophores—that are essential for the molecule's interaction with a biological target, such as a receptor or an enzyme.

For this compound, the key structural features influencing molecular interactions are:

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor and can be deprotonated to form a negatively charged carboxylate, which can engage in ionic interactions.

The Amino Group: This group is a hydrogen bond donor and can be protonated to form a positively charged ammonium (B1175870) ion, allowing for electrostatic interactions.

The Stereocenters (3S, 5R): The specific three-dimensional arrangement of the amino and methyl groups is critical. A change in stereochemistry to (3R,5R), (3S,5S), or (3R,5S) would likely alter or abolish the molecule's interaction with a chiral biological target.

The Alkyl Chain: The length and branching of the nonane (B91170) chain contribute to the molecule's lipophilicity, which affects its solubility and ability to cross biological membranes. The methyl group at the C5 position adds to the steric bulk and can influence the binding pocket's shape complementarity.

Computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build models that correlate the structural features of a series of related compounds with their activities.

Table 2: Key Structural Features and Their Potential Roles in Molecular Interactions

| Structural Feature | Potential Interaction Type | Significance in SAR |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Essential for binding to sites with complementary hydrogen bond donors/acceptors or positive charges. |

| Amino Group (-NH2) | Hydrogen Bonding, Ionic Interactions | Crucial for interactions with negatively charged residues or hydrogen bond acceptors in a target. |

| (3S) Stereocenter | Chiral Recognition | Determines the precise spatial orientation of the amino group for optimal interaction. |

| (5R) Stereocenter | Chiral Recognition | Influences the conformation of the alkyl chain and its fit within a binding site. |

| Methyl Group (-CH3) at C5 | Van der Waals Interactions, Steric Effects | Contributes to binding affinity through hydrophobic interactions and defines the required shape of the binding pocket. |

| Nonane Backbone | Hydrophobicity, Conformational Flexibility | Governs the overall lipophilicity and the molecule's ability to adopt a bioactive conformation. |

In Silico Prediction of Reactivity and Stereoselectivity

Computational methods can predict the chemical reactivity and stereoselectivity of this compound in various chemical reactions. Reactivity predictions are often based on the electronic properties calculated through quantum mechanics.

For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified by examining the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO). The HOMO is typically located around the electron-rich amino group, indicating its nucleophilic character. The LUMO is often associated with the electron-deficient carbonyl carbon of the carboxylic acid, marking it as an electrophilic site.

Predicting the stereoselectivity of reactions involving this molecule is also possible. For example, if this molecule were to be used as a chiral building block in a synthesis, computational modeling could predict how its existing stereocenters would influence the formation of new stereocenters. By modeling the transition states of possible reaction pathways, the energetically favored pathway that leads to a specific stereoisomer can be identified. This is particularly important in asymmetric synthesis, where controlling the stereochemical outcome is paramount.

Mechanistic Studies and Reactivity Profiles of 3s,5r 3 Amino 5 Methylnonanoic Acid

Reaction Mechanism Elucidation in Stereoselective Transformations

The synthesis of the enantiomerically pure (S)-pregabalin is a critical aspect of its production, leading to the development of various stereoselective synthetic strategies. These methods are designed to control the formation of the desired stereoisomer, thereby maximizing the therapeutic efficacy of the final product.

One of the primary industrial methods for producing (S)-pregabalin involves enzymatic kinetic resolution . beilstein-journals.orgacs.org This chemoenzymatic process often starts with a racemic mixture and utilizes an enzyme, such as a lipase (B570770), to selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer. lupinepublishers.com For instance, a key intermediate, a β-cyanodiester, can be resolved using an enzyme, followed by decarboxylation to yield (S)-ethyl 3-cyano-5-methylhexanoate, a precursor to pregabalin (B1679071). acs.org This method offers high enantioselectivity and is environmentally friendly due to the use of biocatalysts.

Asymmetric hydrogenation is another powerful technique employed in the synthesis of (S)-pregabalin. This method introduces the desired chirality by using a chiral catalyst, often a rhodium or ruthenium complex with a chiral ligand, to hydrogenate a prochiral precursor. The catalyst creates a chiral environment that directs the addition of hydrogen atoms to one face of the double bond, leading to a high enantiomeric excess of the (S)-enantiomer.

Organocatalytic Michael additions have also emerged as a promising strategy for the enantioselective synthesis of pregabalin. beilstein-journals.orgallfordrugs.com This method utilizes small organic molecules as catalysts, such as chiral thioureas or squaramides, to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated compound. beilstein-journals.org For example, the Michael addition of Meldrum's acid to a nitroalkene, mediated by a quinidine-derived thiourea (B124793) catalyst, has been shown to produce a key intermediate with a high enantiomeric excess of the (S)-enantiomer. allfordrugs.com

Table 1: Comparison of Stereoselective Synthetic Strategies for (S)-Pregabalin

| Synthetic Strategy | Key Features | Typical Catalyst/Reagent |

|---|---|---|

| Enzymatic Kinetic Resolution | High enantioselectivity, environmentally friendly. | Lipases |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity. | Chiral Rhodium or Ruthenium complexes |

| Chiral Auxiliary | Reliable control of stereochemistry. | Evans Oxazolidinone |

| Organocatalytic Michael Addition | Metal-free catalysis, mild reaction conditions. | Chiral Thioureas or Squaramides |

Stereochemical Stability and Potential Racemization Pathways

The stereochemical integrity of (3S,5R)-3-amino-5-methylnonanoic acid is crucial for its biological activity, as the (S)-enantiomer is significantly more potent than its (R)-counterpart. phmethods.netmdpi.com Preclinical studies have indicated that the (S)-enantiomer of pregabalin does not undergo racemization to the (R)-enantiomer in various animal models, including mice, rats, rabbits, and monkeys. nih.gov Furthermore, stability testing under normal and stress conditions has not shown any evidence of racemization of the drug substance. fda.gov

Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers. In the context of amino acids, this can occur through the abstraction of the α-proton by a base, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical information. mdpi.com

The stability of pregabalin has also been investigated in the context of its salt forms. While salts like pregabalin besylate and pregabalin tosylate have been found to be stable in both solid state and in solution, other salts such as pregabalin mandelate (B1228975) were found to be unstable in aqueous solutions. google.com

Intermolecular Interactions and Ligand-Target Binding Kinetics (focus on the chemical interaction with α2δ subunits)

The primary molecular target of this compound is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). medex.com.bdfda.govnih.govnih.gov Pregabalin binds with high affinity and selectivity to the α2δ-1 and α2δ-2 subunits. researchgate.netresearchgate.netdrugbank.comnih.gov This binding is essential for its therapeutic effects. fda.gov

The interaction between pregabalin and the α2δ subunit is highly specific. A single point mutation in the α2δ-1 subunit, specifically changing the arginine at position 217 to an alanine (B10760859) (R217A), significantly reduces the binding affinity of pregabalin. pnas.orgnih.gov This demonstrates the critical role of this specific amino acid residue in the binding pocket. The binding of pregabalin to the α2δ subunit modulates calcium channel trafficking and function, ultimately leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. fda.govnih.govresearchgate.netdrugbank.com

Studies have shown that the binding of pregabalin to the α2δ subunits is a high-affinity interaction. The equilibrium dissociation constant (Kd) for [³H]-pregabalin binding to α2δ-1 and α2δ-2 subunits is in the nanomolar range, indicating a strong and specific interaction. researchgate.netresearchgate.net

Table 2: Binding Affinity of [³H]-Pregabalin to α2δ Subunits

| Subunit | Source | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|---|

| α2δ-1 | Recombinant human | 36.8 ± 3.8 | 2400 ± 140 |

| α2δ-2 | Recombinant human | 50.8 ± 6.9 | 1500 ± 110 |

| Native porcine | Cerebral cortex | 39.0 ± 4.5 | 1300 ± 90 |

Data adapted from research findings. researchgate.net

The binding of pregabalin to the α2δ subunit does not directly block the calcium channel pore but rather modulates its function. nih.gov It is believed that this interaction interferes with the trafficking of the α2δ-1 subunit to presynaptic terminals, which in turn reduces the number of functional calcium channels at the synapse. nih.gov This leads to a decrease in calcium influx upon neuronal depolarization and a subsequent reduction in the release of neurotransmitters involved in pain signaling and seizure activity.

The structure-activity relationship studies of pregabalin and its analogues have further elucidated the requirements for binding to the α2δ protein. These studies have shown that specific structural features of the pregabalin molecule are essential for its high-affinity binding and subsequent biological activity. acs.org

Academic and Industrial Research Applications of 3s,5r 3 Amino 5 Methylnonanoic Acid As a Chemical Entity

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

The primary research application for a chiral molecule like (3S,5R)-3-Amino-5-methylnonanoic acid is as a specialized building block in the synthesis of more complex organic molecules. nih.gov Chiral amino acids are fundamental precursors for a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and peptide-based materials. mdpi.com

The value of this compound lies in its pre-defined stereochemistry. The synthesis of compounds with multiple chiral centers is a significant challenge in organic chemistry, and using a starting material that already incorporates some of the required stereocenters can drastically simplify a synthetic route, making it more efficient and cost-effective.

Research into analogues of the drug Pregabalin (B1679071), a γ-amino acid, has involved the synthesis of structurally related β-amino acids. sci-hub.st For example, the synthesis of (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid was undertaken to explore structure-activity relationships for ligands of the α2δ-protein target. sci-hub.st This highlights a key application: the use of chiral β-amino acids to create novel analogues of known drugs to improve efficacy, selectivity, or pharmacokinetic properties. In this context, this compound would serve as an ideal starting point for creating a specific series of analogues where the (3S,5R) configuration is desired.

The general process for using such a precursor is outlined in the table below, based on common strategies in organic synthesis.

Table 1: Generalized Synthetic Utility of Chiral β-Amino Acids

| Step | Description | Purpose |

|---|---|---|

| 1. Protection | The amino (-NH₂) and carboxylic acid (-COOH) groups are chemically protected. | To prevent these reactive groups from interfering with subsequent reaction steps. |

| 2. Modification | The carbon backbone of the molecule is modified or coupled with other molecular fragments. | To build the target complex molecule. |

| 3. Deprotection | The protecting groups are removed. | To reveal the final structure with the free amino acid functionality. |

Development of Novel Synthetic Methodologies Leveraging its Unique Structural Features

The specific structure of this compound, with its defined stereocenters and functional groups, makes it an excellent substrate for the development and validation of new synthetic methods. Organic chemists are continuously seeking novel reactions that are highly stereoselective—that is, reactions that produce one specific stereoisomer over all others.

Methodologies developed for the synthesis of other complex amino acids could be applied to or tested on a substrate like this compound. Key examples of such advanced synthetic strategies include:

Asymmetric Hydrogenation: As demonstrated in the synthesis of Pregabalin, asymmetric hydrogenation using a chiral catalyst (e.g., Rhodium-Me-DuPHOS) can set a key stereocenter with very high enantiomeric excess. nih.gov A molecule with existing stereocenters like this compound could be used to study the influence of substrate stereochemistry on the catalyst's performance (i.e., matched vs. mismatched interactions).

Chiral Auxiliaries: In the synthesis of a complex β-amino acid, an oxazolidinone chiral auxiliary was used to direct the stereoselective addition of a methyl group. sci-hub.st This common strategy involves temporarily attaching a chiral molecule to guide the formation of new stereocenters.

Enzymatic Kinetic Resolution: Lipases are often used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of pure enantiomers. mdpi.com This technique is crucial for producing enantiomerically pure β-amino acids, which are vital building blocks for pharmaceuticals. mdpi.com

Contributions to the Broader Field of β-Amino Acid Chemistry and Stereochemistry

β-Amino acids and the peptides they form (β-peptides) are a major focus of research because they often exhibit unique and beneficial properties compared to their natural α-amino acid counterparts. They are frequently more resistant to metabolic degradation by proteases, which can lead to longer half-lives for peptide-based drugs.

The study of molecules like this compound contributes to this field in several ways:

Foldamer Research: β-Peptides are known to fold into stable, predictable secondary structures (helices, sheets) similar to proteins. These are often referred to as "foldamers." Incorporating a specific, non-proteinogenic β-amino acid like this compound into a peptide chain allows researchers to study how its specific stereochemistry and alkyl side chain influence the resulting three-dimensional structure.

Structure-Activity Relationship (SAR) Studies: By systematically replacing α-amino acids with β-amino acids like this compound in a biologically active peptide, chemists can probe the structural requirements for activity. This helps in designing more potent and stable therapeutic peptides.

Stereochemical Impact: The presence of two fixed stereocenters ((3S) and (5R)) provides a rigid conformational constraint. Studying how this specific arrangement interacts with biological systems, compared to other diastereomers (e.g., (3R,5R) or (3S,5S)), provides fundamental insights into the importance of stereochemistry for molecular recognition in biology.

Exploration of its Properties as a Ligand in Biophysical Studies

A significant application for novel chemical entities is their use as molecular probes to study biological systems. This compound is a structural analogue of gamma-aminobutyric acid (GABA), a major neurotransmitter. researchgate.net Molecules with similar structures are often synthesized and tested for their ability to bind to GABA receptors or related protein targets.

The synthesis of β-amino acid analogues of Pregabalin was specifically aimed at evaluating their binding affinity for the α2δ-protein, a known drug target for treating epilepsy and neuropathic pain. sci-hub.st Similarly, research has identified other β-amino acids as ligands for protein targets, with their structures being determined while bound in the protein's active site. nih.gov

The research process would involve:

Synthesis: The compound this compound would be synthesized with high purity.

Binding Assays: It would be tested in vitro for its ability to bind to specific protein targets, such as GABA receptors, the α2δ-protein subunit of calcium channels, or various aminotransferases. nih.gov

Structural Biology: If significant binding is observed, techniques like X-ray crystallography could be used to determine the precise three-dimensional structure of the compound bound to its protein target. This information is invaluable for understanding the molecular basis of the interaction and for designing more potent and selective drugs.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₂₁NO₂ | sigmaaldrich.com |

| CAS Number | 610300-20-4 | sigmaaldrich.com |

| MDL Number | MFCD12974816 | sigmaaldrich.com |

Q & A

Q. What are the recommended synthetic routes for (3S,5R)-3-Amino-5-methylnonanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Retrosynthetic Planning : Use AI-driven tools (e.g., Template_relevance Pistachio, Reaxys) to identify feasible pathways, focusing on protecting group strategies for the amino and methyl branches. Prioritize enantioselective methods to preserve stereochemistry .

- Optimization : Screen solvents (e.g., ICH class 3 solvents like ethanol) to enhance solubility and reduce byproducts. Monitor reaction progress via HPLC with chiral columns to track enantiomeric excess .

- Purification : Employ gradient elution in reverse-phase chromatography, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers characterize the stereochemical configuration of this compound to confirm its enantiomeric purity?

Methodological Answer:

- Chiral Chromatography : Use HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based columns) and compare retention times to known standards .

- Spectroscopic Confirmation : Assign stereochemistry via 2D NMR (e.g., NOESY for spatial proximity of methyl and amino groups) and compare experimental optical rotation to computational predictions (DFT calculations) .

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration via crystallographic data .

Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via UV-Vis spectroscopy and LC-MS. Identify hydrolytic or oxidative byproducts .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

- Long-Term Storage : Use accelerated stability testing (40°C/75% RH) with periodic sampling to model shelf-life under ambient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Methodological Answer:

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) for receptor expression levels using qPCR or Western blot. Control for batch-to-buffer variability (e.g., serum-free media) .

- Dose-Response Curves : Generate EC50/IC50 values across multiple replicates, accounting for solvent effects (e.g., DMSO tolerance thresholds) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-hydroxy fatty acids) to identify conserved activity patterns .

Q. What computational modeling approaches are suitable for predicting the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Silico Tools : Use platforms like Schrödinger’s BioLuminate or SwissADME to predict cytochrome P450 interactions and phase I/II metabolism .

- Molecular Dynamics (MD) : Simulate binding affinities to transporters (e.g., SLC6A14) using AMBER or GROMACS, validated by isotopic tracing (e.g., 13C-labeled compound) .

- Docking Studies : Map interactions with target enzymes (e.g., dehydrogenases) using AutoDock Vina, guided by crystallographic data of homologous proteins .

Q. What strategies ensure enantiomeric fidelity during large-scale synthesis for preclinical studies?

Methodological Answer:

- Catalyst Selection : Opt for asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) with >98% enantiomeric excess (ee) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during continuous-flow synthesis .

- Crystallization-Induced Diastereomer Resolution : Use chiral counterions (e.g., L-tartaric acid) to isolate the desired enantiomer .

Q. How can discrepancies in stability data under varying pH conditions be resolved when formulating this compound for in vivo studies?

Methodological Answer:

- Systematic pH Profiling : Conduct stability assays in simulated biological fluids (e.g., gastric fluid pH 1.2, intestinal pH 6.8) with LC-MS/MS quantification of degradation products .

- Excipient Screening : Test buffering agents (e.g., citrate vs. phosphate) and lyoprotectants (e.g., trehalose) to stabilize the compound in solid dosage forms .

- Accelerated Degradation Studies : Use Arrhenius modeling to extrapolate shelf-life under storage conditions, validated by long-term real-time data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.